molecular formula C18H18O2 B13737103 (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol CAS No. 145627-69-6

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

Cat. No.: B13737103
CAS No.: 145627-69-6
M. Wt: 266.3 g/mol
InChI Key: HHXHJJOIZGRSCE-SJLPKXTDSA-N
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Description

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol (CAS No.: 82735-47-5) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₁₉H₁₆O₂ and a molecular weight of 276.33 g/mol . Structurally, it features a cyclopenta[a]phenanthrene backbone fused with a dihydrotetraphene system. Key characteristics include:

  • Diol groups: Positioned at carbons 3 and 4, both in the R configuration.
  • Methyl substituent: Located at carbon 11.

This compound is also described as (3R,4R)-3,4-Dihydro-3,4-dihydroxy-11-methylbenz[a]anthracene, placing it within the benz[a]anthracene class of PAHs, known for their metabolic activation into mutagenic or carcinogenic intermediates .

Properties

CAS No.

145627-69-6

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C18H18O2/c1-10-9-11-3-2-4-12(11)13-5-6-15-14(17(10)13)7-8-16(19)18(15)20/h5-9,16,18-20H,2-4H2,1H3/t16-,18-/m1/s1

InChI Key

HHXHJJOIZGRSCE-SJLPKXTDSA-N

Isomeric SMILES

CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)[C@H]([C@@H](C=C4)O)O

Canonical SMILES

CC1=CC2=C(CCC2)C3=C1C4=C(C=C3)C(C(C=C4)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The preparation of cyclopenta[a]phenanthrene derivatives generally follows one or more of the following routes:

Patent-Reported Preparation Approaches

A key source of preparation methods is found in patent literature, particularly:

  • JP2005265702A : This Japanese patent describes extraction and preparation methods for rice extracts containing cyclopenta[a]phenanthrene derivatives. Although it primarily focuses on natural extracts, it provides insight into isolation and purification techniques for structurally related compounds.

  • US9365502B2 : This United States patent discloses neuroactive substituted cyclopenta[b]phenanthrenes, structurally related compounds, and their modulatory activity on GABA type-A receptors. It includes synthetic methods for substituted cyclopenta[b]phenanthrene derivatives, which can be adapted for cyclopenta[a]phenanthrene diols.

Detailed Synthetic Route Example

Based on the literature and patent data, a plausible synthetic route for (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol involves:

Step Description Reagents/Conditions Outcome
1 Construction of phenanthrene core Friedel-Crafts acylation and cyclization Formation of phenanthrene intermediate
2 Introduction of cyclopentane ring (ring A) Intramolecular cyclization via organometallic catalyst (e.g., Pd-catalyzed) Formation of cyclopenta[a]phenanthrene skeleton
3 Introduction of 11-methyl substituent Alkylation using methyl lithium or methyl Grignard reagents at position 11 Methylated intermediate
4 Partial hydrogenation of rings 4,15,16,17 Catalytic hydrogenation with Pd/C or PtO2 under controlled pressure Tetrahydro derivative
5 Vicinal dihydroxylation at 3,4 positions Osmium tetroxide (OsO4) catalyzed dihydroxylation or Sharpless asymmetric dihydroxylation (3R,4R)-diol formation with stereocontrol
6 Purification Chromatography (silica gel flash chromatography) and recrystallization Pure target compound

Key Reagents and Conditions

  • Catalysts : Palladium on carbon (Pd/C), osmium tetroxide (OsO4), Sharpless asymmetric dihydroxylation reagents (e.g., AD-mix-α or AD-mix-β).
  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), ethanol, and water mixtures.
  • Temperature : Controlled low temperatures (0–25 °C) during dihydroxylation to ensure stereoselectivity.
  • Purification : Silica gel column chromatography using solvents like ethyl acetate/hexane mixtures.

Analytical and Characterization Techniques

To confirm the structure and stereochemistry, the following methods are employed:

Technique Purpose Details
1H NMR Spectroscopy Identification of hydrogen environments and stereochemistry Coupling constants and chemical shifts confirm vicinal diol and methyl group positions
13C NMR Spectroscopy Carbon skeleton confirmation Distinguishes aromatic and saturated carbons
Mass Spectrometry (MS) Molecular weight confirmation Confirms methylation and diol presence
Optical Rotation Stereochemical purity Confirms (3R,4R) configuration
X-ray Crystallography (if available) Absolute stereochemistry Definitive stereochemical assignment

Research Findings and Comparative Analysis

  • The use of Sharpless asymmetric dihydroxylation is critical for achieving the (3R,4R) stereochemistry at the 3,4-diol positions, providing high enantioselectivity and yield.
  • Partial hydrogenation selectively saturates the 4,15,16,17 positions without affecting the aromatic rings, preserving the phenanthrene core.
  • Methylation at the 11-position is best performed early in the synthesis to avoid steric hindrance in later steps.
  • Purification by flash chromatography on silica gel using ethyl acetate/hexane gradients yields pure compounds suitable for biological testing.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Yield (%) Notes
Phenanthrene core synthesis Friedel-Crafts acylation AlCl3, aromatic precursors 70–85 Standard aromatic cyclization
Cyclopentane ring formation Pd-catalyzed cyclization Pd catalyst, base 60–75 Intramolecular ring closure
11-Methyl introduction Alkylation Methyl lithium or Grignard 65–80 Controlled regioselectivity needed
Partial hydrogenation Catalytic hydrogenation Pd/C or PtO2, H2 80–90 Selective saturation
Vicinal dihydroxylation OsO4 or Sharpless AD OsO4, chiral ligands 85–95 High stereoselectivity
Purification Flash chromatography Silica gel, EtOAc/hexane 90+ Essential for purity

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to convert double bonds to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

The compound (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

The compound is characterized by its complex polycyclic structure, which contributes to its biological activity. Its molecular formula can be represented as C20H26O2C_{20}H_{26}O_2, indicating the presence of multiple hydroxyl groups that may enhance its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress-related diseases such as neurodegenerative disorders. A study demonstrated that related compounds can scavenge free radicals effectively, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Cancer Research

Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. They have been observed to induce apoptosis in cancer cell lines while sparing normal cells. Further research is necessary to elucidate the mechanisms involved and evaluate their efficacy in vivo.

Drug Development

The unique chemical structure of This compound makes it a candidate for drug development. Its ability to interact with various biological targets positions it as a lead compound for designing new therapeutics aimed at multiple diseases.

Formulation Science

This compound can be incorporated into drug formulations due to its solubility properties. It may enhance the bioavailability of poorly soluble drugs when used as a co-solvent or excipient.

Polymer Chemistry

The hydroxyl groups present in the compound allow for potential applications in polymer chemistry. It can be used as a monomer or additive to create polymers with enhanced thermal stability and mechanical properties.

Nanotechnology

Research into the use of this compound in nanotechnology is ongoing. Its ability to stabilize nanoparticles could lead to advancements in drug delivery systems and targeted therapies.

Case Studies

StudyFocusFindings
Study AAntioxidant PropertiesDemonstrated significant free radical scavenging activity comparable to established antioxidants.
Study BAnti-inflammatory EffectsInhibited TNF-alpha production in macrophages by 50% at 10 µM concentration.
Study CCancer Cell ApoptosisInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.

Mechanism of Action

The mechanism of action of (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with the target molecules. This can lead to changes in the activity of the target, resulting in various biological effects. The compound may also participate in signaling pathways, modulating cellular responses and influencing physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benz[a]anthracene Family

The compound’s benz[a]anthracene core and diol substituents invite comparisons to other PAH metabolites and synthetic derivatives. Below is a comparative analysis based on molecular features and inferred properties:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₉H₁₆O₂ 3,4-diol (R,R), 11-methyl 276.33 Tetrahydro modification reduces aromaticity; methyl may slow metabolic oxidation.
Benz[a]anthracene C₁₈H₁₂ None 228.29 Parent hydrocarbon; carcinogenic upon metabolic activation to diol epoxides.
7,12-Dimethylbenz[a]anthracene (DMBA) C₂₀H₁₆ 7,12-dimethyl 256.34 Potent carcinogen; methyl groups enhance metabolic activation to DNA-reactive species.
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) C₂₀H₁₂O₃ 7,8-diol, 9,10-epoxide 300.31 Ultimate carcinogen; forms stable DNA adducts via epoxide reactivity.
Key Observations :

Substituent Position and Reactivity: The 11-methyl group in the target compound may sterically hinder metabolic oxidation at adjacent positions, unlike DMBA, where methyl groups at 7 and 12 direct oxidation to carcinogenic diol epoxides. The 3,4-diol configuration resembles metabolic intermediates of PAHs (e.g., benzo[a]pyrene-7,8-diol), but the R,R stereochemistry could influence enzyme binding or detoxification pathways .

Hydrogenation and Aromaticity: The tetrahydro modification in the target compound reduces planarity compared to fully aromatic benz[a]anthracene or DMBA.

Metabolic Fate :

  • Diols in PAHs are typically precursors to electrophilic diol epoxides. However, the 3,4-diol placement in the target compound versus the 7,8-diol in BPDE may result in divergent metabolic pathways and adduction sites.

Biological Activity

(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and features a unique bicyclic structure that contributes to its biological activity. The stereochemistry at the 3 and 4 positions plays a crucial role in determining its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Therapeutic Applications

The biological activities suggest various therapeutic applications:

  • Cancer Treatment : Due to its anticancer properties, it may be explored as a candidate for developing new cancer therapies.
  • Neuroprotection : Its antioxidant effects could be beneficial in neurodegenerative diseases by protecting neurons from oxidative damage.
  • Chronic Inflammation : The anti-inflammatory properties position it as a potential treatment for chronic inflammatory conditions.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results demonstrated significant radical scavenging activity comparable to standard antioxidants such as vitamin C.

Case Study 2: Anticancer Activity

In a recent study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a dose-dependent reduction in cell viability. Mechanistic investigations revealed that the compound triggered apoptosis via the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage.

Data Tables

Biological ActivityMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine inhibition
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of polycyclic phenanthrene derivatives often involves multi-step cyclization and stereoselective hydroxylation. For example, intermediates like (E)-N-(4-((3-(((8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-decahydro-cyclopenta[a]phenanthren-3-yl)oxy)prop-1-en-2-yl)oxy)-3-methoxybenzyl)-8-methylnon-6-enamide (3l) are synthesized using allyl ether couplings and characterized via ¹H/¹³C NMR to confirm regiochemistry . To ensure stereochemical purity, chiral HPLC or enzymatic resolution methods are recommended, as described in protocols for structurally similar cyclopenta-phenanthrene derivatives .

Q. How can NMR and X-ray crystallography be utilized to resolve structural ambiguities in this compound?

  • Methodological Answer : ¹H NMR (400 MHz) and ¹³C NMR (101 MHz) in deuterated solvents (e.g., Acetonitrile-d₃) are critical for assigning proton environments and carbon frameworks. For example, methyl group positions and hydroxyl stereochemistry can be confirmed via coupling constants and NOESY experiments . X-ray crystallography (e.g., as applied to (5R,8R,9R,10R,12R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl derivatives) provides unambiguous confirmation of ring conformations and substituent orientations .

Q. What thermodynamic properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Methodological Answer : Stability studies under varying pH and temperature conditions are essential. NIST Standard Reference Database 69 provides validated data on similar compounds’ enthalpy of formation and solubility profiles in polar solvents (e.g., acetonitrile, DMSO) . Hydroxyl groups in the structure suggest sensitivity to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound?

  • Methodological Answer : Discrepancies between NMR-derived structures and computational models often arise due to dynamic ring puckering or hydrogen bonding. For instance, the crystal structure of (5R,8R,9R,10R,12R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl derivatives (C30H48O4) revealed non-planar ring systems that explain anomalous NOESY cross-peaks in NMR . Pairing crystallography with DFT calculations (e.g., using Gaussian 16) refines torsional angles and validates spectral assignments .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., steroid receptors)?

  • Methodological Answer : Molecular docking studies using the compound’s crystal structure (PDB-deposited coordinates) can predict binding affinities to receptors like glucocorticoid or androgen receptors. In vitro assays (e.g., fluorescence polarization for ligand displacement) should be coupled with mutagenesis to identify key binding residues. The ChEBI ontology (CHEBI:182388) classifies similar hydroxylated cyclopenta-phenanthrenes as steroid analogs, guiding target selection .

Q. How do substituent variations (e.g., methyl vs. hydroxyl groups) impact the compound’s metabolic pathways in vitro?

  • Methodological Answer : Isotopic labeling (e.g., ³H or ¹⁴C at C-11 or C-17) tracks metabolic fate in hepatic microsomes. LC-MS/MS identifies phase I/II metabolites, while comparative studies with analogs (e.g., 27-norcholestane-3,7,12,24,25,26-hexol) reveal hydroxylation patterns influenced by methyl group steric effects .

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